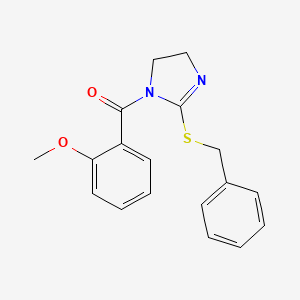

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone is a complex organic compound featuring both benzylthio and methoxyphenyl functional groups

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that this compound may interact with its targets, possibly alpha1-adrenergic receptors, leading to changes in cellular signaling pathways .

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

In silico docking and molecular dynamics simulations, binding data together with adme calculations have been performed on a group of structurally similar compounds .

Result of Action

Based on the potential interaction with alpha1-adrenergic receptors, it can be inferred that this compound may influence the contraction of smooth muscles in various parts of the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions

Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Thioether Formation: The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol in the presence of a base.

Methanone Introduction: The final step involves the acylation of the imidazole ring with 2-methoxybenzoyl chloride under basic conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions, particularly under strong basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity due to its structural similarity to other bioactive molecules. It could be investigated for potential pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-(Benzylthio)-1H-imidazol-1-yl)(2-methoxyphenyl)methanone: Similar structure but without the dihydro modification.

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone: Similar structure but with the methoxy group in a different position.

Uniqueness

The unique combination of the benzylthio and methoxyphenyl groups in (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone provides distinct chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.

Activité Biologique

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone is a novel imidazole derivative with potential pharmacological applications. Its structure features an imidazole ring, a benzylthio group, and a methoxyphenyl moiety, which are characteristic of various biologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Imidazole Ring | Five-membered heterocyclic compound with nitrogen atoms. |

| Benzylthio Group | Sulfur-containing group that enhances reactivity. |

| Methoxyphenyl Moiety | Aromatic group that may influence biological interactions. |

The biological activity of This compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : It could bind to various receptors, altering physiological responses.

- Covalent Bond Formation : The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to irreversible inhibition.

Biological Activities

Research indicates that compounds similar to This compound exhibit diverse biological activities:

- Anticancer Activity : Preliminary studies suggest that imidazole derivatives often show significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating potential therapeutic uses in infectious diseases.

- Anti-inflammatory Effects : The methoxy group on the phenyl ring is associated with anti-inflammatory properties in related compounds.

Case Studies

Several studies have explored the biological activity of imidazole derivatives:

- Anticancer Evaluation : A study on benzothiazole derivatives showed significant cytotoxicity against HeLa cancer cells with IC50 values below 1 µM . This suggests that similar imidazole derivatives may also exhibit potent anticancer effects.

- In Silico Studies : Computational docking studies indicate that compounds with imidazole rings can effectively bind to targets involved in cancer progression, such as VEGFR-2 . This supports the hypothesis that This compound could have similar binding affinities.

- Antimicrobial Activity : Research has shown that thiazole-containing compounds exhibit significant antimicrobial effects comparable to established antibiotics . Given the structural similarities, it is plausible that this imidazole derivative could also possess antimicrobial properties.

Propriétés

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-22-16-10-6-5-9-15(16)17(21)20-12-11-19-18(20)23-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXHVQZSIDFPDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.